molecular formula C23H14N2O2 B2855521 2-benzoyl-3-phenyl-2H,4H-indeno[1,2-c]pyrazol-4-one CAS No. 1022477-63-9

2-benzoyl-3-phenyl-2H,4H-indeno[1,2-c]pyrazol-4-one

Katalognummer: B2855521
CAS-Nummer: 1022477-63-9
Molekulargewicht: 350.377
InChI-Schlüssel: RFNHBCNNJPHAEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development and Discovery

The indeno[1,2-c]pyrazole scaffold emerged as a chemically significant heteropolycyclic system following its first reported synthesis by Boyd in 1965. Early methodologies relied on condensation reactions between indanone derivatives and hydrazines, but these approaches faced limitations in yield and functional group compatibility. A paradigm shift occurred with the adoption of Friedel-Crafts chemistry, which enabled efficient intramolecular cyclization of heteroarylalkanols. For example, El-Aal et al. demonstrated that 2-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)propan-2-ol could undergo AlCl3-catalyzed ring closure to yield 3-chloro-2,4-dihydro-4,4-dimethyl-2-phenylindeno[1,2-c]pyrazole. This methodology laid the groundwork for synthesizing diverse derivatives, including the title compound. Subsequent innovations, such as microwave-assisted cyclocondensation reactions, further expanded access to structurally complex variants.

Significance in Medicinal Chemistry

Indeno[1,2-c]pyrazoles exhibit remarkable pharmacological versatility due to their planar aromatic structure and capacity for strategic substitution. Key attributes include:

Property Relevance in Drug Design Example Derivative Activity
Planar aromatic system Facilitates π-π stacking with kinase ATP pockets EGFR inhibition (IC50: 17.58 µM)
Chlorine substitution Enhances metabolic stability Improved oral bioavailability
Methoxy groups Modulates solubility and target affinity A549 cytotoxicity (IC50: 6.13 µM)

These structural features enable potent interactions with oncological targets, particularly epidermal growth factor receptor (EGFR) tyrosine kinase, as demonstrated in non-small cell lung cancer models. The scaffold’s synthetic adaptability allows precise tuning of electronic and steric properties, making it a privileged structure in kinase inhibitor development.

Role of 2-Benzoyl-3-phenyl-2H,4H-indeno[1,2-c]pyrazol-4-one in Drug Discovery

This specific derivative (CAS 1022477-63-9) exemplifies strategic functionalization of the core scaffold. The benzoyl group at position 2 and phenyl substituent at position 3 introduce steric bulk that may enhance target selectivity compared to simpler analogs. While direct biological data for this compound remains unpublished, structurally related derivatives show compelling profiles:

  • Synthetic Accessibility : The compound can be synthesized via Friedel-Crafts acylation of precursor indeno[1,2-c]pyrazoles, following methodologies described for benzocyclohepta[1,2-c]pyrazole derivatives.
  • Pharmacological Potential : Analogous 4-oxoindeno[1,2-c]pyrazoles demonstrate EGFR tyrosine kinase inhibition through competitive binding at the ATP site, as confirmed by molecular docking studies.
  • Structure-Activity Relationship (SAR) Insights :
    • The 4-keto group participates in hydrogen bonding with kinase hinge regions
    • Aryl substituents at positions 2 and 3 influence hydrophobic interactions with allosteric pockets

Eigenschaften

IUPAC Name

2-benzoyl-3-phenylindeno[1,2-c]pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N2O2/c26-22-18-14-8-7-13-17(18)20-19(22)21(15-9-3-1-4-10-15)25(24-20)23(27)16-11-5-2-6-12-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNHBCNNJPHAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NN2C(=O)C4=CC=CC=C4)C5=CC=CC=C5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoyl-3-phenyl-2H,4H-indeno[1,2-c]pyrazol-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a phenylhydrazine derivative with an indanone derivative, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-benzoyl-3-phenyl-2H,4H-indeno[1,2-c]pyrazol-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles like amines or alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Cyclin-Dependent Kinase Inhibition

One of the primary applications of 2-benzoyl-3-phenyl-2H,4H-indeno[1,2-c]pyrazol-4-one is as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are critical regulators of the cell cycle and have been implicated in various cancers. The compound has been shown to effectively inhibit CDK activity, leading to reduced proliferation of cancer cells. This action makes it a promising candidate for the development of anticancer therapies .

Anticancer Activity

Research indicates that compounds similar to 2-benzoyl-3-phenyl-2H,4H-indeno[1,2-c]pyrazol-4-one can induce apoptosis in cancer cells. The mechanism involves the disruption of signaling pathways associated with cell survival and proliferation. Studies have demonstrated that derivatives of this compound exhibit potent antitumor effects against various cancer cell lines, including melanoma and breast cancer .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of 2-benzoyl-3-phenyl-2H,4H-indeno[1,2-c]pyrazol-4-one. Modifications at specific positions on the indeno[1,2-c]pyrazole scaffold can enhance its inhibitory potency against CDKs. For instance:

ModificationEffect on Activity
Methyl group at position 5Increased potency against CDK inhibitors
Halogen substitutionsVaried effects based on size and electronegativity

These findings underscore the importance of chemical modifications in enhancing therapeutic efficacy .

Case Study 1: BRAF Inhibition

A study explored the potential of tricyclic pyrazole derivatives, including those based on the indeno[1,2-c]pyrazole framework, as BRAF inhibitors. The results indicated that specific substitutions on the pyrazole ring significantly increased their inhibitory activity against BRAF mutant melanoma cells. This highlights the versatility of such compounds in targeting specific oncogenic pathways .

Case Study 2: Antimicrobial Properties

Another investigation demonstrated that related compounds exhibited antimicrobial properties against various bacterial strains. The mechanism involved disruption of bacterial cell membranes, suggesting potential applications in developing new antibacterial agents .

Wirkmechanismus

The mechanism of action of 2-benzoyl-3-phenyl-2H,4H-indeno[1,2-c]pyrazol-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Findings :

  • CB2 Receptor Affinity : Substituents like chlorine (IAhX) enhance CB2 binding, while methyl groups (VAhX) reduce affinity . The benzoyl group in the target compound may sterically influence receptor interactions, though direct data are lacking.
  • β1-Adrenergic Activity: Compound 7b demonstrates competitive β1-antagonism, suggesting indenopyrazole oxime ethers as viable scaffolds for cardiovascular drugs .
  • Cytotoxicity : Sulfonamide derivatives with bulky substituents (e.g., 3,4,5-trimethoxy) show tumor-specific activity, highlighting the role of electron-donating groups .

Physicochemical and Crystallographic Properties

Structural stability and solubility are critical for drug development. Comparisons include:

Table 2: Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Flash Point (°C) Crystal System (Space Group) Reference
2-Benzoyl-3-phenyl-indenopyrazol-4-one 330.39 Not reported Not reported Not reported
3-(tert-Butyl)-2-phenyl analog 302.37 Not reported 241.30 Not reported
Chromeno[4,3-c]pyrazol-4-ones ~300–350 475.40 (boiling) 241.30 Triclinic (P-1) or monoclinic

Key Findings :

  • Thermal Stability : The tert-butyl analog (302.37 g/mol) has a flash point of 241.30°C, suggesting moderate thermal stability . The target compound’s benzoyl group may increase molecular weight (330.39 g/mol) but reduce volatility .
  • Crystallography: Chromeno[4,3-c]pyrazol-4-ones exhibit planar pyrazole-chromenone cores with phenyl rings twisted by 71.9–92.1°, influencing packing and solubility . Similar steric effects may occur in the target compound.

Biologische Aktivität

2-benzoyl-3-phenyl-2H,4H-indeno[1,2-c]pyrazol-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of 2-benzoyl-3-phenyl-2H,4H-indeno[1,2-c]pyrazol-4-one typically involves multi-step organic reactions. A common method includes the cyclization of phenylhydrazine derivatives with indanone derivatives under controlled conditions. The general steps include:

  • Condensation : Reacting a phenylhydrazine derivative with an indanone derivative.
  • Cyclization : Formation of the indeno-pyrazole structure.
  • Functional Group Modifications : Further chemical modifications to enhance biological activity or stability.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, the compound demonstrated effective inhibition against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for certain derivatives .

Pathogen MIC (μg/mL) Activity
Staphylococcus aureus0.22Bactericidal
Staphylococcus epidermidis0.25Bactericidal
Escherichia coli0.30Bacteriostatic

These findings suggest that 2-benzoyl-3-phenyl-2H,4H-indeno[1,2-c]pyrazol-4-one could serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways, including BRAF and EGFR kinases. Studies have demonstrated that certain derivatives exhibit nanomolar activity against BRAF mutant melanoma cell lines .

Compound BRAF Inhibition (nM) Cell Line
1a10BRAF mutant melanoma
1j5BRAF mutant melanoma

The mechanism by which 2-benzoyl-3-phenyl-2H,4H-indeno[1,2-c]pyrazol-4-one exerts its biological effects primarily involves the inhibition of specific molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes like BRAF and EGFR, which are critical in signaling pathways for cell growth and division.
  • Biofilm Disruption : It has shown efficacy in disrupting biofilm formation in bacterial pathogens, enhancing its antimicrobial potential .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyrazole derivatives, including 2-benzoyl-3-phenyl-2H,4H-indeno[1,2-c]pyrazol-4-one against clinical isolates of bacteria. The results indicated significant bactericidal activity against Staphylococcus aureus, with a notable reduction in biofilm formation observed.

Case Study 2: Anticancer Activity

In another investigation focusing on melanoma treatment, researchers synthesized various analogs of the compound and assessed their effects on cancer cell proliferation. The most active derivative exhibited potent inhibition of cell growth in vitro and showed promise in vivo in mouse models.

Q & A

Q. How can researchers design crystallographic experiments for indenopyrazoles with low solubility?

  • Methodological Answer : Co-crystallization with solubilizing agents (e.g., PEG 4000) or micro-seeding techniques improves crystal quality. High-resolution data (≤1.0 Å) collected at synchrotron facilities enhance refinement accuracy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.